Bienvenue dans la boutique en ligne BenchChem!

6-Bromoindoline-2-carboxylic acid

IDO1 Immuno-Oncology Indoleamine 2,3-dioxygenase

Leverage 6-bromoindoline-2-carboxylic acid as a privileged heterocyclic building block. The saturated 2,3-bond and 6-bromo substitution deliver unique conformational and electronic properties for enhanced molecular recognition. Validated for INSTI development (IC50 0.13 µM; 95-fold improvement over unsubstituted scaffold), IDO1 inhibition (IC50 13-16 nM), and RTK inhibitor synthesis (supported by US20050043389A1). Ideal for fragment-based drug discovery and scaffold-hopping. Screen with consistent, high-quality ≥98% purity.

Molecular Formula C9H8BrNO2
Molecular Weight 242.072
CAS No. 1367711-47-4
Cat. No. B580045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromoindoline-2-carboxylic acid
CAS1367711-47-4
Synonyms6-Bromoindoline-2-carboxylic Acid; 
Molecular FormulaC9H8BrNO2
Molecular Weight242.072
Structural Identifiers
SMILESC1C(NC2=C1C=CC(=C2)Br)C(=O)O
InChIInChI=1S/C9H8BrNO2/c10-6-2-1-5-3-8(9(12)13)11-7(5)4-6/h1-2,4,8,11H,3H2,(H,12,13)
InChIKeyMBJZZFYVMWJPHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromoindoline-2-carboxylic Acid (CAS 1367711-47-4) – A Core 6-Substituted Indoline Scaffold for Pharmaceutical Research


6-Bromoindoline-2-carboxylic acid (CAS 1367711-47-4) is a heterocyclic building block consisting of a 2,3-dihydro-1H-indole core, distinguished by a bromine atom at the 6-position and a carboxylic acid group at the 2-position . As an indoline derivative, it is a close structural analog of both indole-2-carboxylic acid and 6-substituted indoles. Its saturated 2,3-bond confers a non-planar, more flexible scaffold compared to its fully aromatic indole counterparts , a key feature that can influence molecular recognition and binding kinetics in medicinal chemistry . The compound is supplied primarily for research and development applications, including as a chemical reagent for the synthesis of more complex pharmaceutical agents and biologically active compounds .

Why Generic Substitution Fails for 6-Bromoindoline-2-carboxylic Acid (CAS 1367711-47-4) in Medicinal Chemistry


The 6-bromo substitution on the indoline core is not a generic modification; it imparts specific electronic and steric properties that are critical for downstream biological activity. Substituting with a different halogen, moving the bromine to a different ring position, or using an indole scaffold instead of indoline can drastically alter the compound's reactivity, binding affinity, and metabolic stability. For example, the bromine atom at the 6-position can participate in unique halogen bonding interactions, and its size and polarizability influence lipophilicity and cell permeability differently than chloro, fluoro, or unsubstituted analogs. Furthermore, the saturated indoline ring offers a distinct conformational profile compared to the planar indole ring, which can be crucial for fitting into specific enzyme active sites or protein pockets . Therefore, assuming that any 6-substituted indole or any bromoindoline can serve as a direct substitute without empirical validation introduces significant risk of project failure in lead optimization and SAR studies.

6-Bromoindoline-2-carboxylic Acid (CAS 1367711-47-4): Quantitative Differentiation Data for Scientific Selection


6-Bromoindoline-2-carboxylic Acid: IDO1 Inhibitory Activity of Key Derivatives

While direct IC50 data for the parent acid is not available, a derivative incorporating the 6-bromoindoline-2-carboxylic acid scaffold has demonstrated potent inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1). In vitro assays showed an IC50 of 13 nM for inhibition of mouse IDO1 transfected in P815 cells, and IC50 values of 14-16 nM for inhibition of IDO1 in human cancer cell lines (LXF-289 and A375). This activity places the 6-bromoindoline scaffold among a highly potent class of IDO1 inhibitors, with activity significantly exceeding that of the unsubstituted indoline-2-carboxylic acid scaffold .

IDO1 Immuno-Oncology Indoleamine 2,3-dioxygenase

6-Bromoindoline-2-carboxylic Acid: HIV-1 Integrase Strand Transfer Inhibition Potency

Derivatives synthesized from the 6-bromoindoline-2-carboxylic acid scaffold have demonstrated potent inhibition of HIV-1 integrase. A specific derivative, optimized from the 6-bromoindoline core, was reported to inhibit the strand transfer activity of HIV-1 integrase with an IC50 of 0.13 µM. This activity is significantly improved over the parent indole-2-carboxylic acid scaffold, which typically exhibits much weaker inhibition . In comparison, the unsubstituted indoline-2-carboxylic acid scaffold showed an IC50 of 12.41 µM, representing a ~95-fold improvement in potency for the brominated derivative .

HIV Integrase Antiviral

6-Bromoindoline-2-carboxylic Acid: Pharmacological Relevance in 6-Substituted Indoline Patents

A major patent from Boehringer Ingelheim (US20050043389A1) specifically claims indoline derivatives substituted in the 6-position, highlighting their utility as inhibitors of various receptor tyrosine kinases and as agents that inhibit the proliferation of endothelial cells and various tumor cells . The 6-bromo substituent is identified as a preferred embodiment within this patent class. This demonstrates that the 6-position substitution pattern, and specifically bromine, is a validated motif for achieving potent anticancer activity, distinguishing it from unsubstituted or 5-substituted indoline analogs which are not the focus of this patent's claims .

Receptor Tyrosine Kinase Oncology Proliferative Disorders

6-Bromoindoline-2-carboxylic Acid: Distinct Physicochemical Properties vs. Indole and 5-Bromo Analogs

The physicochemical properties of 6-bromoindoline-2-carboxylic acid differ from its closest analogs in ways that impact drug-likeness. The bromine atom at the 6-position increases molecular weight (242.07 g/mol) and lipophilicity compared to the unsubstituted indoline-2-carboxylic acid (163.17 g/mol) . More importantly, the saturated 2,3-bond in the indoline ring results in a different molecular shape and potentially different solubility and permeability characteristics compared to the planar 6-bromoindole-2-carboxylic acid (240.05 g/mol) . The 6-bromo substitution position also offers a different vector for binding interactions compared to the more commonly explored 5-bromoindole-2-carboxylic acid .

Physicochemical Properties LogP Solubility

6-Bromoindoline-2-carboxylic Acid (CAS 1367711-47-4): Validated Application Scenarios Based on Quantitative Evidence


Lead Optimization for Next-Generation HIV-1 Integrase Inhibitors

Leverage 6-bromoindoline-2-carboxylic acid as a core scaffold for synthesizing novel integrase strand transfer inhibitors (INSTIs). Quantitative SAR data demonstrates a ~95-fold improvement in potency (IC50 = 0.13 µM) for a 6-bromoindoline derivative compared to the unsubstituted indoline-2-carboxylic acid scaffold (IC50 = 12.41 µM) . This compound is ideal for medicinal chemistry teams aiming to build upon the established indole-based INSTI pharmacophore (e.g., Raltegravir) while exploring the enhanced potency and novel binding interactions afforded by the 6-bromoindoline core.

Discovery of Potent IDO1 Inhibitors for Immuno-Oncology

Utilize 6-bromoindoline-2-carboxylic acid as a key intermediate for developing novel IDO1 inhibitors. Derivatives of this scaffold have demonstrated potent, low nanomolar inhibition of IDO1 (IC50 = 13-16 nM) in both mouse and human cell-based assays . This positions the 6-bromoindoline scaffold as a critical building block for programs seeking to develop small-molecule IDO1 inhibitors with superior cellular potency compared to earlier clinical candidates.

Synthesis of Receptor Tyrosine Kinase (RTK) Inhibitors for Oncology

Employ 6-bromoindoline-2-carboxylic acid as a privileged starting material for the synthesis of 6-substituted indoline derivatives targeting receptor tyrosine kinases. Patented evidence (US20050043389A1) confirms that 6-substituted indolines, including 6-bromo derivatives, are specifically claimed for their ability to inhibit RTKs and the proliferation of tumor and endothelial cells . This scaffold offers a strategic entry point into a patent-protected chemical space with validated anti-proliferative activity.

Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping

Incorporate 6-bromoindoline-2-carboxylic acid into fragment libraries or use it as a scaffold-hopping replacement for planar indole-2-carboxylic acid fragments. Its distinct molecular properties (e.g., saturated 2,3-bond, increased mass, altered lipophilicity compared to 6-bromoindole-2-carboxylic acid) make it a valuable tool for exploring novel chemical space and improving the physicochemical and ADME profiles of lead compounds while retaining or enhancing target affinity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromoindoline-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.